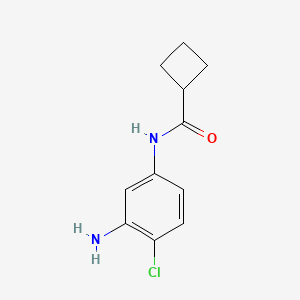

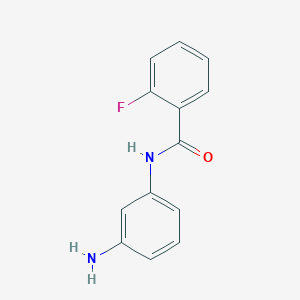

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

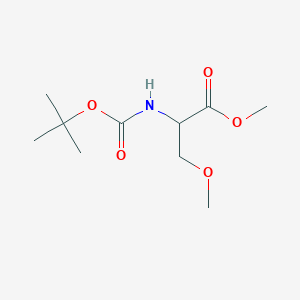

“N-(3-Amino-2-methylphenyl)-4-chlorobenzamide” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 .

Molecular Structure Analysis

The InChI code for “N-(3-Amino-2-methylphenyl)-4-chlorobenzamide” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“N-(3-Amino-2-methylphenyl)-4-chlorobenzamide” has a molecular weight of 178.23 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s a field that’s crucial for understanding biological processes and identifying biomarkers for diseases. The compound’s specific role in proteomics isn’t detailed in the search results, but it’s likely used as a reagent or a building block for synthesizing peptides or other small molecules that interact with proteins .

Biochemical Compound Synthesis

The compound is a biochemical used for various synthetic applications. Its amine group can be acylated to form amides, which are key linkages in pharmaceuticals. Additionally, the chlorobenzamide part can undergo nucleophilic substitution reactions, which are useful for creating more complex molecules .

Anticancer Research

Heterocyclic Schiff bases, related to N-(3-Amino-2-methylphenyl)-4-chlorobenzamide , have shown potential in anticancer applications. They can bind to metal ions and form complexes that exhibit anticancer activity. Research in this area explores the synthesis of such bases and their biological activities .

Antibacterial and Antifungal Applications

Similar to its anticancer potential, heterocyclic Schiff bases derived from compounds like N-(3-Amino-2-methylphenyl)-4-chlorobenzamide have been studied for their antibacterial and antifungal properties. These compounds can disrupt the cell walls of bacteria and fungi, leading to their death .

Coordination Chemistry

The compound’s ability to act as a ligand and form complexes with metals places it in the realm of coordination chemistry. This is significant for catalysis, materials science, and the synthesis of metallopharmaceuticals. The ligand-metal complexes can have varied applications, from catalyzing organic reactions to serving as imaging agents in medical diagnostics .

Safety And Hazards

Propriétés

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCRBBMTNXPHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)-4-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)

![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)

![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)